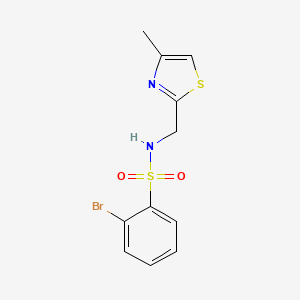
2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is a chemical compound that combines a brominated benzene ring with a thiazole moiety and a sulfonamide group. This compound is of interest due to its potential biological activities, particularly in the field of antibacterial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 4-methylthiazole-2-methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated and sulfonyl chloride reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide has been investigated for its potential antibacterial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antibacterial agent.
Mécanisme D'action
The antibacterial activity of 2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is believed to be due to its ability to interfere with bacterial cell wall synthesis. The sulfonamide group mimics para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the disruption of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(4-Methylthiazol-2-yl)phenyl)benzenesulfonamide
- 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide
- N-(4-(4-Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The combination of the thiazole and sulfonamide groups also contributes to its potential as a multifunctional antibacterial agent .
Propriétés
Formule moléculaire |
C11H11BrN2O2S2 |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
2-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3 |
Clé InChI |
HCHYZHSSIKZFJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















